N-Methyl Moxifloxacin Hydrochloride
Description
Contextualization within Fluoroquinolone Chemical Biology and Derivative Studies
Fluoroquinolones are a class of synthetic broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. mdpi.comoup.com The chemical structure of fluoroquinolones, a modified quinoline (B57606) ring, is crucial for this inhibitory action. mdpi.com Over the years, modifications to the core fluoroquinolone structure have led to the development of several generations of these drugs, each with an improved spectrum of activity. mdpi.comyoutube.com
Moxifloxacin (B1663623), a fourth-generation fluoroquinolone, is characterized by a C-8 methoxy (B1213986) group and a bicyclic amine moiety at the C-7 position. These features contribute to its broad-spectrum activity, which includes anaerobic bacteria. The study of fluoroquinolone derivatives is an active area of research, with modifications primarily focused on the C-7 substituent and the C-3 carboxyl group to enhance antibacterial efficacy and explore other therapeutic applications, such as anticancer agents. mdpi.comnih.gov N-Methyl Moxifloxacin Hydrochloride fits within this context as a derivative where the secondary amine in the C-7 side chain of moxifloxacin is methylated. magtech.com.cn
Significance of N-Methylated Analogs in Medicinal Chemistry and Pharmaceutical Sciences
N-methylation, the addition of a methyl group to a nitrogen atom, is a significant strategy in medicinal chemistry for optimizing the pharmacokinetic properties of drug candidates. nih.govnih.gov This modification can lead to several beneficial effects, including:
Improved Metabolic Stability: N-methylation can protect peptides and other molecules from enzymatic degradation, increasing their half-life in the body. nih.govresearchgate.net
Enhanced Permeability and Bioavailability: By disrupting hydrogen bonds, N-methylation can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes and its oral bioavailability. nih.govaralezbio.com
Altered Binding Affinity and Selectivity: The addition of a methyl group can alter the conformation of a molecule, leading to improved binding to its target receptor and increased selectivity for that target. nih.govacs.org
The study of N-methylated analogs is a key aspect of drug discovery and development, allowing chemists to fine-tune the properties of a lead compound to create a more effective therapeutic agent. nih.gov In the context of this compound, the N-methyl group is expected to reduce intermolecular hydrogen bonding, which could improve its lipid solubility and tissue penetration compared to its non-methylated parent compound, moxifloxacin.
Current Research Landscape and Unexplored Avenues for this compound
Current research on this compound has primarily focused on its synthesis and its role as a reference standard in the quality control of moxifloxacin production. magtech.com.cngoogle.comclearsynth.com Its synthesis has been achieved through various methods, including the direct methylation of moxifloxacin hydrochloride. magtech.com.cngoogle.com
While initially identified as an impurity, its distinct chemical properties have prompted further investigation. google.com However, the full biological activity profile of this compound remains largely unexplored. Research into its antibacterial spectrum, potency against resistant strains, and potential applications beyond antibacterial therapy, such as anticancer or other activities, represents a significant and largely untapped area of investigation. biosynth.com For instance, some research suggests it may function as a potent inhibitor of human kinases and has shown promise in preclinical anticancer studies. biosynth.com
Academic Research Objectives and Scope of Investigation
Future academic research on this compound is poised to move beyond its initial characterization. Key objectives for investigation include:
Comprehensive Biological Profiling: A thorough evaluation of its antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including resistant strains, is warranted.
Exploration of Novel Therapeutic Applications: Investigating its potential as an anticancer agent, as suggested by preliminary findings, or for other therapeutic uses is a promising avenue. biosynth.com
Pharmacokinetic and Pharmacodynamic Studies: Understanding how the N-methylation affects its absorption, distribution, metabolism, and excretion (ADME) properties compared to moxifloxacin is crucial for any potential therapeutic development.
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects will be fundamental to its development.
The scope of investigation for this compound is broad, spanning from fundamental chemical synthesis and characterization to in-depth biological and pharmacological evaluation. The insights gained from such research will not only determine the future of this compound as a potential therapeutic agent but also contribute to the broader understanding of N-methylated compounds in medicinal chemistry.
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-[(4aS,7aS)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4.ClH/c1-24-7-3-4-12-9-25(11-17(12)24)19-16(23)8-14-18(21(19)30-2)26(13-5-6-13)10-15(20(14)27)22(28)29;/h8,10,12-13,17H,3-7,9,11H2,1-2H3,(H,28,29);1H/t12-,17+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXNUCVGASNEEU-LWHGMNCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2C1CN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]2[C@H]1CN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Methyl Moxifloxacin Hydrochloride
Established Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Moxifloxacin (B1663623) Hydrochloride can be achieved through various chemical pathways, including direct methylation and multi-step strategies.
Direct Methylation Approaches for N-Methyl Moxifloxacin Hydrochloride Synthesis
A novel and efficient method for preparing N-Methyl Moxifloxacin involves the direct methylation of Moxifloxacin Hydrochloride. google.com This one-step reaction is praised for its mild conditions and the ready availability of starting materials. google.com The process dissolves Moxifloxacin Hydrochloride and a methylating reagent in a reducing agent to initiate the methylation reaction. google.com
One specific protocol involves mixing Moxifloxacin Hydrochloride with formic acid and a formaldehyde (B43269) solution, then heating the mixture to reflux. patsnap.comgoogle.com Another variation uses methyl formate (B1220265) as the reducing agent and paraformaldehyde as the methylating agent at room temperature. google.com These methods are advantageous as they shorten the synthesis cycle, reduce costs, and are more environmentally friendly compared to methods using hazardous reagents like methyl iodide. google.com The purity of the N-Methyl Moxifloxacin produced through these direct methylation methods can be quite high, often exceeding 98% or even 99%. google.com
The reaction progress is typically monitored using Thin Layer Chromatography (TLC). google.compatsnap.com Following the reaction, the product is isolated through a series of steps that include concentration, dissolution in hydrochloric acid, extraction with dichloromethane, pH adjustment with sodium hydroxide, and finally, cooling crystallization to obtain the final product. google.compatsnap.com
Multi-step Synthetic Strategies Employing Precursors and Derivatization
Multi-step synthetic routes offer an alternative for producing this compound, often starting from quinoline (B57606) carboxylic ethyl ester. magtech.com.cn This process involves several key stages: esterification protection, condensation with a side chain, and a reaction with formaldehyde after deprotection. magtech.com.cn Another multi-step approach begins with moxifloxacin as the raw material and involves esterification, substitution, and hydrolysis reactions to yield the final product. google.com
A detailed multi-step synthesis includes the following transformations:
Step 1: The reaction of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid with boric acid and propionic anhydride (B1165640) to form a borate (B1201080) complex. googleapis.com
Step 2: This complex is then condensed with (S,S)-2,8-Diazabicyclo[4.3.0]nonane. googleapis.com
Step 3: The resulting intermediate undergoes hydrolysis to produce moxifloxacin base, which is then treated with hydrochloric acid to yield moxifloxacin hydrochloride. googleapis.com
While these multi-step methods are effective, they can be more complex and lengthy compared to direct methylation approaches. google.com
Formation and Control of this compound as a Process Impurity
The presence of N-Methyl Moxifloxacin as an impurity in the production of moxifloxacin is a critical quality control concern.
Identification and Characterization of Impurity Profiles in Moxifloxacin Synthesis
N-Methyl Moxifloxacin has been identified as a significant process-related impurity in the bulk production of moxifloxacin. veeprho.com Its presence, sometimes at levels higher than other impurities, has been confirmed through techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR). google.com
The impurity profile of moxifloxacin can be complex, with several related substances being identified. Advanced analytical techniques such as HPLC coupled with ultraviolet detection and Fourier transform-ion cyclotron resonance mass spectrometry (HPLC-UV/FTICRMS) have been employed to investigate these impurity profiles in detail. researchgate.net Such methods have led to the detection of numerous impurities, some of which were previously unknown. researchgate.net The United States Pharmacopeia (USP) monograph for Moxifloxacin Hydrochloride outlines methods for assay and organic impurities analysis using a phenyl column under isocratic conditions. windows.net
Methodologies for Impurity Minimization and Selective Removal
Controlling the levels of N-Methyl Moxifloxacin and other impurities is essential for ensuring the quality of the final moxifloxacin drug product. The synthesis of N-Methyl Moxifloxacin as a reference standard is crucial for the effective quantitative control of this impurity in moxifloxacin hydrochloride bulk drug and its preparations. google.compatsnap.com
Several reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for the separation and determination of moxifloxacin and its impurities. nih.govresearchgate.net These methods allow for the quantification of impurity content, which has been reported to be around 0.1% of the total drug in tablets and infusions. nih.govresearchgate.net Optimization of chromatographic conditions, such as the mobile phase composition, pH, and column temperature, is key to achieving good resolution between moxifloxacin and its related impurities. nih.govresearchgate.net For instance, a mobile phase of water with triethylamine (B128534) and acetonitrile, with the pH adjusted to 6.0, has been successfully used. nih.govresearchgate.net
Eco-friendly micellar HPLC methods have also been developed to reduce the use of organic solvents in the mobile phase. researchgate.net These methods utilize biodegradable aqueous mobile phases containing surfactants like sodium dodecyl sulfate. researchgate.net
Controlled Derivatization and Structural Modification for Research Probes
The controlled derivatization of moxifloxacin and its related compounds, including N-Methyl Moxifloxacin, is valuable for creating research probes. These probes can be used in various scientific investigations, such as in HPLC and mass spectrometry as analytical reference standards to quantify impurities in moxifloxacin. The synthesis of these derivatives allows for a deeper understanding of the structure-activity relationships within the fluoroquinolone class of antibiotics.
Synthesis of Analogues for Targeted Research Applications
The synthesis of analogues of this compound is a focused area of research, primarily centered on the preparation of reference materials for the identification and quantification of related impurities in moxifloxacin production. The targeted research application for these analogues is, therefore, predominantly in the field of analytical chemistry and pharmaceutical quality assurance.
One notable synthetic modification involves the esterification of the carboxylic acid group of N-Methyl Moxifloxacin. A patented method describes the synthesis of an ethyl ester analogue of N-Methyl Moxifloxacin. google.com This process begins with the protection of the secondary amine on the C-7 side chain of moxifloxacin using a Boc (di-tert-butyl dicarbonate) protecting group. The protected intermediate then undergoes chlorination followed by ethyl esterification of the carboxylic acid at the 3-position. The final step involves the removal of the Boc protecting group to yield the N-Methyl Moxifloxacin ethyl ester analogue. google.com This analogue serves as a crucial reference substance for the analysis of potential impurities in moxifloxacin hydrochloride. google.com
While the primary focus remains on impurity reference standards, the synthesis of such analogues is vital for ensuring the purity and safety of the parent drug, moxifloxacin. The availability of these compounds allows for the development of highly sensitive and specific analytical methods to detect and quantify their presence in the final pharmaceutical product. google.comclearsynth.com
Exploration of Alternative Precursors and Reaction Pathways
Research into the synthesis of this compound has explored various precursors and reaction pathways to develop efficient and scalable methods. These explorations have led to the establishment of distinct synthetic strategies, each with its own set of advantages.
A prevalent and direct method for the synthesis of this compound utilizes moxifloxacin hydrochloride as the immediate precursor. A novel, one-step methylation reaction has been developed, which is characterized by its mild reaction conditions and the use of readily available and affordable reagents. google.comnih.gov This pathway involves the reaction of moxifloxacin hydrochloride with a methylating agent, such as formaldehyde or paraformaldehyde, in the presence of a reducing agent. google.compatsnap.com Various reducing agents have been employed, including formic acid, methyl formate, and ethyl formate. google.com This direct methylation approach circumvents the need for protecting groups on the moxifloxacin molecule, significantly simplifying the process and reducing the synthesis cycle. google.com Yields for this one-step method have been reported to be in the range of 83.3% to 88.5%, with purities exceeding 99%. google.compatsnap.com
An alternative and more classical multi-step synthesis of this compound begins with a quinoline carboxylic ethyl ester derivative. This synthetic route involves a series of chemical transformations:
Esterification Protection: The initial step involves the protection of the carboxylic acid group of the quinoline core.
Condensation with Side Chain: The protected quinoline derivative is then condensed with the (4aS, 7aS)-octahydro-6H-pyrrolo[3,4-b]pyridine side chain.
Deprotection: The protecting group on the carboxylic acid is subsequently removed.
N-Methylation: The final step is the introduction of the methyl group onto the secondary amine of the pyrrolopyridine ring via a reaction with formaldehyde.
This compound is then converted to its hydrochloride salt. The structure of the final product from this synthesis has been confirmed using analytical techniques such as ESI-MS, ¹H NMR, and ¹³C NMR.
Another patented method for producing N-Methyl Moxifloxacin involves an initial esterification of moxifloxacin, followed by a substitution reaction to introduce the methyl group, and finally hydrolysis to yield the target compound. google.com This process also highlights the use of moxifloxacin itself as a direct precursor, but through a different sequence of reactions compared to the one-step methylation.
The table below summarizes the key reaction conditions from a patented novel method for preparing N-Methyl Moxifloxacin. patsnap.com
| Precursor | Methylating Agent | Reducing Agent/Solvent | Temperature | Yield | Purity (HPLC) |
| Moxifloxacin Hydrochloride | Formaldehyde (37% solution) | Formic Acid | 100°C | 88.5% | 99.4% |
| Moxifloxacin Hydrochloride | Paraformaldehyde | Formic Acid | 100°C | 86.7% | 99.1% |
| Moxifloxacin Hydrochloride | Formaldehyde (37% solution) | Formic Acid, Ammonium Formate | 100°C | 84.4% | 98.9% |
Molecular and Biochemical Mechanisms of Action: in Vitro and Cellular Level Studies of N Methyl Moxifloxacin Hydrochloride
Inhibition of Bacterial Type II Topoisomerases
The bactericidal activity of N-Methyl Moxifloxacin (B1663623) Hydrochloride is a direct result of its ability to inhibit bacterial type II topoisomerases, specifically DNA gyrase (topoisomerase II) and topoisomerase IV. wikipedia.orgnih.govdrugbank.comfda.govpatsnap.com These enzymes are critical for managing the topological state of DNA during replication, transcription, and repair. patsnap.com By targeting both enzymes, the compound ensures a potent and dual mechanism of action against a wide spectrum of bacteria. nih.gov
DNA Gyrase (Topoisomerase II) Inhibition Kinetics and Molecular Interactions
N-Methyl Moxifloxacin Hydrochloride targets the A subunit of DNA gyrase, an enzyme essential for introducing negative supercoils into bacterial DNA. patsnap.com This process is vital for relieving the torsional stress that accumulates ahead of the replication fork, allowing DNA replication to proceed. youtube.com The inhibition of DNA gyrase by fluoroquinolones like the moxifloxacin family stabilizes the complex formed between the enzyme and the DNA. patsnap.com This action prevents the re-ligation of the DNA strands that the enzyme has cleaved, effectively freezing a transient state of the enzyme's catalytic cycle. patsnap.comyoutube.com
While specific kinetic data for the N-methyl derivative is not extensively detailed in public literature, the action of its parent compound, moxifloxacin, is well-documented. For instance, moxifloxacin has demonstrated potent inhibitory activity against the DNA gyrase of various bacteria, including Mycobacterium tuberculosis. researchgate.netresearchgate.net The interaction is believed to involve the stacking of the wedge-shaped quinolone molecule between base pairs at the site of DNA cleavage and binding to conserved residues within the DNA cleavage domain. nih.gov This binding is facilitated by a noncatalytic magnesium ion, forming a water-metal ion bridge that is crucial for the drug-enzyme interaction. nih.govnih.gov
Table 1: Comparative Inhibitory Activity (IC50) of Moxifloxacin against Bacterial Topoisomerases This table presents data for the parent compound, Moxifloxacin, to illustrate the typical inhibitory concentrations against its target enzymes. Specific data for the N-Methyl derivative is pending further research.
| Bacterial Species | Target Enzyme | Moxifloxacin IC50 (µg/mL) | Reference |
|---|---|---|---|
| Escherichia coli | DNA Gyrase | ~0.1 - 0.2 | nih.gov |
| Staphylococcus aureus | DNA Gyrase | Data not specified | nih.gov |
| Mycobacterium tuberculosis | DNA Gyrase | Potent inhibition observed | researchgate.netresearchgate.net |
Topoisomerase IV Inhibition and Its Role in Bacterial DNA Processing
Topoisomerase IV is the primary target for many fluoroquinolones in Gram-positive bacteria and plays a crucial role in the decatenation, or separation, of daughter chromosomes following a round of DNA replication. youtube.com Inhibition of this enzyme prevents the newly replicated circular DNA from segregating into two new daughter cells, thereby halting cell division. patsnap.comyoutube.com
This compound, mirroring its parent compound, inhibits topoisomerase IV by targeting its C subunit (known as ParC in E. coli). patsnap.com This interaction, similar to the one with DNA gyrase, stabilizes the enzyme-DNA cleavage complex, preventing the resealing of the DNA backbone. nih.gov The dual targeting of both DNA gyrase and topoisomerase IV by the moxifloxacin family is a hallmark of fourth-generation fluoroquinolones, contributing to their broad-spectrum activity and potentially reducing the likelihood of resistance development through single-point mutations. nih.govresearchgate.net Moxifloxacin has been shown to have a balanced, high activity against both enzymes in E. coli. nih.gov
Impact on Bacterial DNA Replication, Transcription, and Repair Mechanisms
The inhibition of topoisomerases by this compound has immediate and severe consequences for several essential cellular processes that rely on DNA integrity.
Molecular Binding to DNA-Enzyme Complexes and Induction of Double-Strand Breaks
The core mechanism of bactericidal action is the conversion of the topoisomerase-DNA complex into a cellular toxin. By binding to and stabilizing this complex, this compound prevents the completion of the enzyme's function, leaving a permanent break in the DNA. patsnap.comnih.gov The stalled complex acts as a physical barrier to the progression of replication forks and transcription machinery. The ultimate result of this enzymatic inhibition is the generation of lethal double-strand DNA breaks, which are highly damaging to the bacterial cell. patsnap.com
Subsequent Cellular Responses and Pathways Triggered by DNA Damage
The induction of double-strand DNA breaks triggers a cascade of cellular responses. patsnap.com In many bacteria, this severe DNA damage initiates an SOS response, a global and complex regulatory network aimed at repairing DNA damage. However, the damage inflicted by fluoroquinolones is often too extensive for the SOS system to overcome. The overwhelming DNA damage ultimately leads to a halt in DNA replication and transcription, culminating in bacterial cell death. patsnap.com Studies on the parent compound, moxifloxacin, have also explored its pro-apoptotic effects, which involve the impairment of the mitochondrial oxidative phosphorylation system, indicating a complex interplay with cellular energy and stress pathways. nih.gov
Comparative Mechanistic Insights with Parental Moxifloxacin and Other Fluoroquinolones
This compound is a derivative of moxifloxacin, a fourth-generation fluoroquinolone. Its mechanism is considered analogous to that of its parent compound, which is distinguished from earlier generations by key structural features. The C-8 methoxy (B1213986) group on the moxifloxacin core is associated with potent activity against both topoisomerase II and IV and may contribute to its efficacy against resting bacterial cells. researchgate.net The bulky bicycloamine substituent at the C-7 position is thought to prevent the active efflux of the drug from certain Gram-positive bacteria, helping to maintain effective intracellular concentrations. fda.gov
Compared to earlier fluoroquinolone generations, such as the second-generation ciprofloxacin (B1669076), which primarily targets DNA gyrase in Gram-negative bacteria, fourth-generation compounds like moxifloxacin exhibit a more balanced and broader spectrum of activity. nih.govyoutube.com This includes enhanced activity against Gram-positive bacteria and anaerobes, largely due to its potent inhibition of both essential topoisomerases. nih.govyoutube.com The N-methyl group on the derivative represents a structural modification that, while classifying it as a distinct chemical entity, is not expected to alter the fundamental mechanism of topoisomerase inhibition shared with its parent compound.
Table 2: Generational Comparison of Fluoroquinolone Targets This table provides a general comparison of fluoroquinolone generations to contextualize the action of the moxifloxacin family.
| Generation | Example Compound | Primary Target (Gram-Negative) | Primary Target (Gram-Positive) | Key Spectrum Enhancements |
|---|---|---|---|---|
| Second | Ciprofloxacin | DNA Gyrase | Topoisomerase IV | Good Gram-negative and atypical coverage. youtube.com |
| Third | Levofloxacin | DNA Gyrase | Topoisomerase IV | Improved activity against Gram-positives (especially S. pneumoniae). youtube.com |
| Fourth | Moxifloxacin | DNA Gyrase | Topoisomerase IV | Broad-spectrum with enhanced Gram-positive and anaerobic coverage; balanced dual-target inhibition. researchgate.netyoutube.com |
Structure Activity Relationship Sar and Structural Determinants in N Methyl Moxifloxacin Hydrochloride Research
Role of the N-Methyl Moiety in Modulating Biochemical Activity
The defining feature of N-Methyl Moxifloxacin (B1663623) Hydrochloride is the addition of a methyl group to the nitrogen atom within the C-7 side chain. This modification is a key point of investigation in understanding its unique biochemical characteristics.
The primary mechanism of action for fourth-generation fluoroquinolones like moxifloxacin is the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are vital for bacterial DNA replication, transcription, and repair. The efficacy of the antibiotic is largely determined by its affinity for these target enzymes.
The introduction of an N-methyl group on the pyrrolopyridine moiety at the C-7 position creates N-Methyl Moxifloxacin. nih.gov This structural alteration is a critical focus of SAR research. While direct clinical data on the efficacy of the N-methylated form is not available, SAR principles suggest that N-alkylation can impact antibacterial potency. It is hypothesized that the addition of the methyl group may interfere with the optimal binding of the molecule to its enzyme targets. Any steric hindrance caused by the methyl group within the binding pocket of DNA gyrase or topoisomerase IV could potentially lead to a reduction in binding affinity compared to the unmethylated moxifloxacin.
Table 1: Comparative Analysis of N-Methylated vs. Unmethylated Analogues
| Compound | Key Structural Feature | Postulated Effect on Target Affinity | Rationale |
|---|---|---|---|
| Moxifloxacin | Unmethylated nitrogen on the C-7 bicyclic amine side chain. | High affinity for DNA gyrase and topoisomerase IV. | The structure is optimized for binding to the enzyme-DNA complex. |
| N-Methyl Moxifloxacin | Methylated nitrogen on the C-7 side chain. | Potentially reduced affinity for target enzymes. | The additional methyl group may introduce steric hindrance, possibly disrupting key interactions within the enzyme's binding site. |
The bactericidal action of fluoroquinolones stems from the stabilization of a ternary complex consisting of the drug, the enzyme (DNA gyrase or topoisomerase IV), and the bacterial DNA. mdpi.com This action blocks the re-ligation of cleaved DNA strands, leading to irreparable DNA damage and cell death. drugbank.com The crucial interactions for this process involve the carboxylic acid group at the C-3 position and the keto group at the C-4 position of the quinolone core, which are believed to bind to the DNA GyrA subunit. researchgate.net
Impact of Other Structural Modifications on Research-Oriented Biological Profiles
Decades of research have established clear SAR principles for the quinolone class. nih.govrjptonline.org
N-1 Position: The substitution of a cyclopropyl (B3062369) group at the N-1 position, as seen in moxifloxacin and its N-methyl derivative, is known to significantly enhance antimicrobial activity compared to earlier quinolones. mdpi.com
C-7 Position: The substituent at the C-7 position is a major determinant of the antibacterial spectrum and potency. nih.gov The large, bicyclic pyrrolopyridine moiety in moxifloxacin contributes to its broad-spectrum activity and potent inhibition of topoisomerases. researchgate.net This side chain's unique structure is also thought to influence properties like bacterial cell export. researchgate.net
C-8 Position: A defining feature of fourth-generation fluoroquinolones like moxifloxacin is the methoxy (B1213986) group at the C-8 position. This group contributes to enhanced activity against Gram-positive bacteria, such as Streptococcus pneumoniae, and is associated with a dual-targeting mechanism against both DNA gyrase and topoisomerase IV. researchgate.netnih.gov
The specific structural components of the moxifloxacin framework have been correlated with distinct outcomes in laboratory research, forming a predictive basis for understanding its N-methylated analogue.
Table 2: Correlation of Structural Features with In Vitro Research Outcomes
| Structural Feature | Position | Associated In Vitro Research Outcome | Reference |
|---|---|---|---|
| Fluorine Atom | C-6 | Generally enhances cell penetration and DNA gyrase inhibition. | nih.gov |
| Cyclopropyl Group | N-1 | Increases overall antibacterial potency. | mdpi.com |
| Bulky Heterocyclic Ring | C-7 | Provides broad-spectrum activity; interacts directly with DNA gyrase, impeding efflux-mediated resistance. | researchgate.net |
| Methoxy Group | C-8 | Enhances activity against Gram-positive bacteria and atypical pathogens; contributes to dual-targeting of topoisomerases. | researchgate.net |
| Carboxylic Acid & Keto Group | C-3 & C-4 | Essential for binding to the DNA GyrA subunit and overall antibacterial function. | mdpi.comresearchgate.net |
Computational Chemistry Approaches for SAR Elucidation
Modern drug research heavily relies on computational chemistry and molecular modeling to elucidate and predict SAR. These in silico techniques are invaluable for understanding how a compound like N-Methyl Moxifloxacin Hydrochloride interacts with its biological targets at a molecular level.
Methods such as molecular docking are used to simulate the binding of the compound within the active site of DNA gyrase and topoisomerase IV. These models can predict the binding conformation, identify key intermolecular interactions (like hydrogen bonds and hydrophobic interactions), and estimate the binding free energy. By comparing the docking scores and binding modes of moxifloxacin and its N-methylated derivative, researchers can generate hypotheses about the potential impact of the methyl group on target affinity. mdpi.com
Furthermore, virtual screening techniques can be employed to design and evaluate novel analogues with different substitutions at various positions. researchgate.net This computational approach allows for the rapid assessment of large numbers of virtual compounds, helping to prioritize the synthesis of molecules with the most promising predicted activity profiles. For N-Methyl Moxifloxacin, such models can help rationalize the experimental findings and guide further structural modifications in a research context.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
This compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. aip.orgnih.gov These enzymes are vital for bacterial DNA replication, repair, and transcription. aip.org The core mechanism involves the formation of a stable ternary complex between the drug, the enzyme, and the bacterial DNA, which ultimately leads to cell death. aip.orgresearchgate.net Molecular docking and dynamics simulations are powerful computational methods used to predict and analyze the binding of ligands like this compound to these target enzymes at an atomic level.
Molecular Docking Insights:
Molecular docking studies on the parent compound, moxifloxacin, provide significant insights into the probable binding modes of its N-methylated derivative. Docking analyses have successfully modeled the interaction of moxifloxacin within the quinolone resistance-determining region (QRDR) of its target enzymes. nih.gov
Binding with DNA Gyrase (GyrA): Studies on the binding of moxifloxacin to the GyrA subunit of DNA gyrase have identified critical interactions. For instance, the Asp87 residue in the QRDR has been found to be crucial, interacting with the positively charged nitrogen atoms of the fluoroquinolone. nih.gov The Ser83 residue also plays a significant role through its side chain's contacts with the drug molecule. nih.gov A co-crystal structure of moxifloxacin with S. aureus DNA gyrase reveals that the drug interacts with Ser84 and Glu88 via a magnesium–water ion bridge. nih.gov
Binding with Topoisomerase IV (ParC): Similar interactions are observed with topoisomerase IV. The crystal structure of moxifloxacin bound to Acinetobacter baumannii topoisomerase IV shows the quinolone intercalated into the DNA at the cleavage site. researchgate.netresearchgate.net This interaction is stabilized by a water-metal ion bridge involving the drug molecule, a non-catalytic Mg²⁺ ion, and the S84 and G88 residues of the ParC subunit. researchgate.net
For this compound, the addition of a methyl group to the nitrogen on the C-7 bicyclic pyrrolopyridine moiety is the key structural difference from moxifloxacin. aip.org This modification could potentially influence the binding affinity and orientation within the enzyme's active site. Docking simulations would be essential to predict whether the N-methyl group introduces steric hindrance, alters the electronic distribution, or modifies the hydrogen-bonding network, thereby affecting the stability of the drug-enzyme-DNA complex. While specific docking data for the N-methyl derivative is not widely published, the established binding model for moxifloxacin serves as the foundational framework for such predictive studies.
Table 1: Key Amino Acid Interactions for Moxifloxacin with Target Enzymes
| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| DNA Gyrase (GyrA) | Asp87, Ser83 | Electrostatic, Hydrogen Bonds | nih.gov |
| DNA Gyrase (GyrA) | Ser84, Glu88 | Water-Metal Ion Bridge | nih.gov |
| Topoisomerase IV (ParC) | Ser84, G88 | Water-Metal Ion Bridge | researchgate.net |
| Topoisomerase IV (ParC) | Arg418 | Proximity to C7 substituent | nih.gov |
Molecular Dynamics Simulations:
Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic behavior of the ligand-target complex over time. While docking provides a static snapshot of the binding pose, MD simulations can assess the stability of this pose, the flexibility of the protein and ligand, and the energetic contributions of various interactions. For this compound, MD simulations could reveal how the N-methyl group affects the conformational dynamics of the C-7 side chain and its interactions within the binding pocket, providing a more comprehensive understanding of its binding affinity compared to the parent moxifloxacin.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. aip.org This approach is widely used to predict the activity of new chemical entities, optimize lead compounds, and guide the synthesis of more potent derivatives. aip.org
In the context of fluoroquinolones, QSAR models are developed by correlating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) of a set of derivatives with their measured antibacterial activity, typically expressed as the Minimum Inhibitory Concentration (MIC).
One such study on fluoroquinolone derivatives generated a multilinear regression (MLR) model to predict antibacterial activity. aip.orgresearchgate.net The resulting QSAR equation was:
Log MIC₅₀ = 473.758 – 92.342 (qC9) + 461.068 (qO11) + 192.743 (qC16) – 277.851 (qC20) + 1004.598 (LUMO) aip.orgresearchgate.net
This equation highlights the importance of specific atomic charges (q) on carbon and oxygen atoms at various positions and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) in determining the antibacterial potency. aip.orgresearchgate.net Such models indicate that over 80% of the variation in antibacterial activity within the tested fluoroquinolone series could be attributed to changes in the atomic charges at these active sites. aip.org
Table 2: Descriptors in a Sample Fluoroquinolone QSAR Model
| Descriptor | Coefficient | Interpretation | Reference |
|---|---|---|---|
| qC9 (Charge on Carbon 9) | -92.342 | Negative correlation; increased positive charge may enhance activity | aip.orgresearchgate.net |
| qO11 (Charge on Oxygen 11) | +461.068 | Positive correlation; increased negative charge may enhance activity | aip.orgresearchgate.net |
| qC16 (Charge on Carbon 16) | +192.743 | Positive correlation; increased negative charge may enhance activity | aip.orgresearchgate.net |
| qC20 (Charge on Carbon 20) | -277.851 | Negative correlation; increased positive charge may enhance activity | aip.orgresearchgate.net |
| LUMO Energy | +1004.598 | Positive correlation; higher LUMO energy may decrease activity | aip.orgresearchgate.net |
For this compound, a QSAR model could be developed to specifically quantify the impact of the N-methyl group. By synthesizing a series of N-alkylated moxifloxacin derivatives and measuring their MIC values, researchers could generate a predictive model. This model would help to determine the optimal size and electronic properties of the substituent at this position to maximize antibacterial activity. The predictive power of QSAR reduces the time and cost associated with synthesizing and testing numerous compounds, allowing researchers to focus on derivatives with the highest predicted potency. aip.org
Advanced Analytical Methodologies for N Methyl Moxifloxacin Hydrochloride Research and Quality Control
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic methods are fundamental in the analysis of N-Methyl Moxifloxacin (B1663623) Hydrochloride, enabling its separation from the parent compound, moxifloxacin, and other related substances.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-Methyl Moxifloxacin Hydrochloride. The development of a stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for separating and quantifying this compound, particularly in the presence of its degradation products.
Method development often involves optimizing several parameters to achieve the desired separation and sensitivity. These parameters include the choice of the stationary phase (column), the composition of the mobile phase, flow rate, and detection wavelength. For instance, a common approach utilizes a C18 column, which is a versatile and widely used stationary phase. ijopp.orgnih.govwalshmedicalmedia.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or a solution containing triethylamine) and an organic modifier like methanol (B129727) or acetonitrile. ijopp.orgnih.govwalshmedicalmedia.comresearchgate.netnih.gov The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the analyte. walshmedicalmedia.com
Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance, which for moxifloxacin and its derivatives is often around 293-295 nm. ijopp.orgwalshmedicalmedia.comresearchgate.netnih.gov Method validation is performed according to the International Conference on Harmonization (ICH) guidelines to ensure the method is accurate, precise, linear, specific, and robust. nih.govdntb.gov.ua
Key validation parameters for an HPLC method for this compound would include:
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For related substances of moxifloxacin, linearity has been demonstrated in concentration ranges such as 0.25 to 1.5 μg/mL. nih.govdntb.gov.ua
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined through recovery studies, with acceptable recovery typically falling within the range of 98-102%. jocpr.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD), with values typically less than 2% being acceptable. walshmedicalmedia.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For moxifloxacin, LOD and LOQ have been reported as 0.029 µg/mL and 0.095 µg/mL, respectively, in one study. ijopp.org
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated through forced degradation studies. jocpr.com
Table 1: Example of HPLC Method Parameters for Moxifloxacin and its Related Substances
| Parameter | Value |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.01 M Potassium Dihydrogen Orthophosphate buffer and Methanol (70:30 v/v) nih.govdntb.gov.ua |
| Flow Rate | 1.0 mL/min nih.govdntb.gov.ua |
| Detection Wavelength | 230 nm nih.govdntb.gov.ua |
| Column Temperature | 30°C dntb.gov.ua |
| Injection Volume | 10 µL dntb.gov.ua |
| Run Time | 16 min nih.govdntb.gov.ua |
Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) for Trace Analysis
For the detection and identification of trace-level impurities, such as this compound, Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) offers significant advantages over conventional HPLC. UHPLC utilizes columns with smaller particle sizes, leading to faster analysis times, higher resolution, and improved sensitivity. nih.gov
When coupled with HRMS, this technique provides highly accurate mass measurements, which are invaluable for the structural elucidation of unknown impurities and for confirming the identity of known compounds. nih.gov This is particularly important in impurity profiling, where even minute quantities of byproducts or degradation products need to be identified and quantified. The high sensitivity of UHPLC-HRMS makes it an ideal tool for the analysis of trace components in complex matrices. nih.gov The technique can be applied to determine trace constituents in various substances, highlighting its broad applicability in quality control. nih.gov
Spectroscopic and Spectrophotometric Characterization in Academic Settings
Spectroscopic and spectrophotometric methods are essential tools for the characterization of this compound in academic and research environments. These techniques provide information about the compound's structure, concentration, and behavior in different chemical environments.
UV-Vis Spectrophotometry for Quantification and Reaction Monitoring
UV-Visible spectrophotometry is a simple, cost-effective, and readily available technique for the quantification of this compound in solutions. The method is based on the principle that the compound absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the analyte in the solution, following the Beer-Lambert law.
For moxifloxacin and its derivatives, the maximum absorbance (λmax) is typically observed around 288-294 nm. silae.itscholarsresearchlibrary.comderpharmachemica.com Different solvents can influence the λmax; for instance, in 0.01N HCl, the λmax for moxifloxacin is around 294.4 nm, while in methanol, it is observed at 288.2 nm. silae.itscholarsresearchlibrary.com
The method is validated for linearity, accuracy, and precision. Linearity is often established over a concentration range such as 2 to 8 µg/mL or 1 to 20 µg/mL, with a high correlation coefficient (r² > 0.999). silae.itderpharmachemica.com In addition to quantification, UV-Vis spectrophotometry can be used to monitor the progress of chemical reactions involving this compound by observing changes in the absorbance spectrum over time.
Table 2: UV-Vis Spectrophotometric Method Validation Parameters for Moxifloxacin
| Parameter | Value |
| Wavelength (λmax) | 294.4 nm (in 0.01N HCl) silae.it |
| Linearity Range | 2 - 8 µg/mL silae.it |
| Correlation Coefficient (r²) | 0.9999 silae.it |
| Limit of Detection (LOD) | 0.011 µg/mL silae.it |
| Limit of Quantification (LOQ) | 0.038 µg/mL silae.it |
| Accuracy (% Recovery) | 99.31% to 100.13% silae.it |
Luminescence and Spectrofluorimetric Techniques for Enhanced Sensitivity
Luminescence and spectrofluorimetry are highly sensitive techniques that can be employed for the determination of this compound at very low concentrations. These methods are based on the ability of the compound to emit light after being excited by a specific wavelength of light.
Spectrofluorimetric methods have been developed for the determination of moxifloxacin, and similar principles can be applied to its N-methyl derivative. One such method involves the reaction of moxifloxacin with cerium(IV) in an acidic medium, which generates a fluorescent Ce(III) species. nih.gov The fluorescence intensity is then measured at specific excitation and emission wavelengths (e.g., 250 nm and 362 nm, respectively). nih.gov This method has demonstrated linearity in the concentration range of 0.2 - 5.0 μg/mL, with a limit of detection of 0.016 μg/mL. nih.gov Another approach involves measuring the native fluorescence of moxifloxacin in a buffered solution (pH 9.7), offering linearity over a range of 5-40 ng/mL. rjptonline.org These techniques offer significantly higher sensitivity compared to UV-Vis spectrophotometry, making them suitable for trace analysis in various samples. nih.govrjptonline.org
Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for the structural confirmation of this compound. This method provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation at different frequencies. The resulting FT-IR spectrum is a unique fingerprint of the compound.
In the context of this compound, FT-IR can be used to confirm the presence of key functional groups, such as the carbonyl group of the quinolone ring system, which typically shows a strong absorption band around 1700 cm⁻¹. researchgate.net The spectrum would also show characteristic peaks corresponding to C-H, C-N, C-F, and C-O bonds within the molecule. By comparing the FT-IR spectrum of a sample to that of a reference standard, the identity and purity of the compound can be verified. FT-IR studies have been used to investigate the interaction of moxifloxacin with metal ions, where changes in the carbonyl absorption band indicate complex formation. researchgate.net
Electrochemical and Other Physicochemical Characterization Methods for Research Materials
The comprehensive analysis of this compound, a key derivative of the fourth-generation fluoroquinolone moxifloxacin, relies on advanced analytical methodologies. These techniques are crucial for ensuring the quality, purity, and consistency of research materials. Electrochemical and other physicochemical methods play a pivotal role in elucidating the compound's behavior, particularly its redox properties and interactions with metal ions.
Voltammetric and Polarographic Determinations
While specific voltammetric and polarographic studies on this compound are not extensively documented in publicly available literature, the electrochemical behavior of its parent compound, moxifloxacin, has been thoroughly investigated. These studies provide a strong foundation for the analytical approaches that can be adapted for its N-methylated derivative.
The oxidative behavior of moxifloxacin has been examined at a glassy carbon electrode using techniques such as cyclic voltammetry, differential pulse voltammetry, and square-wave voltammetry. nih.govsemanticscholar.org These studies have consistently shown that the oxidation of moxifloxacin is an irreversible and diffusion-controlled process across a wide pH range. nih.govsemanticscholar.org For instance, in a Britton-Robinson buffer at pH 6.0, a linear relationship between the concentration of moxifloxacin and the peak current has been observed, allowing for its quantification. nih.gov
Similarly, differential pulse polarography has been successfully employed for the determination of moxifloxacin. researchgate.net The modification of electrodes, for example with molecularly imprinted polymers or gold nanoparticles, has been shown to enhance the sensitivity and selectivity of voltammetric methods for moxifloxacin detection. electrochemsci.orgmdpi.com
Table 1: Voltammetric Determination of Moxifloxacin Hydrochloride
| Analytical Technique | Electrode | pH | Linear Range (mol L⁻¹) |
| Differential Pulse Voltammetry | Glassy Carbon Electrode | 6.0 | 4.4 x 10⁻⁷ to 1.0 x 10⁻⁵ |
| Square-Wave Voltammetry | Glassy Carbon Electrode | 6.0 | 4.4 x 10⁻⁷ to 1.0 x 10⁻⁵ |
| Differential Pulse Voltammetry | Molecularly Imprinted Polymer Modified Carbon Paste Electrode | 6.5 | 3.13 x 10⁻⁶ to 2.0 x 10⁻⁴ |
| Differential Pulse Voltammetry | Gold Nanoparticles Modified Screen-Printed Electrode | 7.0 | 8.0 x 10⁻⁶ to 4.8 x 10⁻⁴ |
This table presents data for Moxifloxacin Hydrochloride as a reference for the potential analytical parameters for this compound.
Studies on Interactions with Metal Ions Using Analytical Techniques
This compound serves as a model compound for investigating the interactions between fluoroquinolones and metal ions. This is a critical area of research as the complexation of fluoroquinolones with metal ions can significantly impact their bioavailability and antimicrobial activity. mdpi.comnih.gov The primary sites for metal chelation in fluoroquinolones are the carbonyl and carboxyl groups. nih.gov
Various analytical techniques are employed to study these interactions. Spectrophotometric and atomic absorption spectrometric methods have been developed to determine moxifloxacin hydrochloride through its interaction with metal ions like Fe(III) and Bi(III). nih.gov For example, the reaction with bismuth (III) tetraiodide forms a stable ion-pair complex. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing the complexation of fluoroquinolones with metal ions such as Al³⁺, Ca²⁺, and Mg²⁺. nih.govelsevierpure.com These studies have revealed that fluoroquinolones form stable complexes with trivalent cations like Al³⁺. elsevierpure.com
The synthesis and characterization of metal complexes of moxifloxacin with various transition metals, including Cu(II), Zn(II), Sn(II), Fe(III), and Hg(II), have been reported. nih.govdntb.gov.uajournalijar.com These studies utilize techniques such as IR, UV/VIS, and ¹H-NMR spectroscopy to confirm the chelation process. nih.gov The results often indicate that moxifloxacin acts as a bidentate ligand, coordinating with the metal ion through one of the oxygen atoms of the deprotonated carboxylic group and the ring carbonyl oxygen atom. researchgate.net
The complexation of moxifloxacin with different metal ions can lead to the formation of complexes with varying stoichiometries, such as 1:1, 1:2, or 1:3 (metal:ligand). nih.gov The stability of these complexes is influenced by the nature of the metal ion, with trivalent cations generally forming more stable chelates than divalent cations. nih.gov
Table 2: Investigated Metal Ion Interactions with Moxifloxacin
| Metal Ion | Stoichiometry (Metal:Moxifloxacin) | Analytical Techniques Used for Characterization |
| Fe(III) | - | Spectrophotometry, Kinetic Methods |
| Bi(III) | 1:2 | Atomic Absorption Spectrometry, Spectrophotometry |
| Cu(II) | 1:1, 1:2 | UV-Vis, FT-IR, Elemental Analysis, TGA |
| Zn(II) | - | IR, UV/VIS, ¹H-NMR |
| Sn(II) | - | IR, UV/VIS, ¹H-NMR |
| Hg(II) | - | UV-Vis, FT-IR, Elemental Analysis, TGA |
This table summarizes findings for Moxifloxacin and serves as a model for the expected interactions of this compound.
Preclinical in Vitro Research Applications and Beyond
Evaluation of Antimicrobial Activity Against Diverse Microbial Strains In Vitro
N-Methyl Moxifloxacin (B1663623) Hydrochloride's primary mechanism of action, similar to its parent compound, involves the dual inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair, and their inhibition leads to bacterial cell death. The introduction of an N-methyl group at the C-7 bicyclic amine moiety is a key structural feature that influences its biological properties.
In Vitro Susceptibility Testing Methodologies for Bacterial Pathogens
The in vitro antimicrobial potency of N-Methyl Moxifloxacin Hydrochloride is determined using standardized susceptibility testing methods to establish its minimum inhibitory concentrations (MICs) against various bacterial strains. While comprehensive data tables of MIC values for a wide array of pathogens are not extensively published, some research indicates its activity. For instance, in standardized anaerobic susceptibility tests, this compound has a reported MIC range of 0.125–0.5 µg/mL against Bacteroides fragilis ATCC 25285. One study has suggested that the MICs for this compound were significantly lower than those for other fluoroquinolones against various bacterial strains, including multidrug-resistant ones, indicating potentially superior effectiveness. However, it has also been theorized that methylation might reduce antibacterial efficacy if it interferes with target binding.
Interactive Data Table: In Vitro Susceptibility of this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Bacteroides fragilis | 25285 | 0.125–0.5 |
Note: This table is based on limited available data and will be updated as more research becomes available.
Studies on the Molecular Basis of Microbial Resistance Development
Research into the molecular mechanisms of resistance to this compound is closely tied to the broader understanding of fluoroquinolone resistance. The primary mechanism of resistance involves mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV, respectively. nih.gov These mutations can reduce the binding affinity of the drug to its target enzymes. While specific studies focusing exclusively on resistance development to the N-Methyl derivative are scarce, it is a critical area of investigation for understanding its long-term potential in research settings. Challenges in this area of research include identifying the specific mutations in gyrA and parC that confer resistance and designing studies to track the evolution of resistance under controlled laboratory conditions.
Investigation of this compound Interactions with Biomolecules and Research Systems
Beyond its direct antimicrobial effects, this compound serves as a valuable tool in studying various biochemical interactions at the molecular level.
Complexation Studies with Metal Ions in Research Models
Fluoroquinolones are known to chelate metal ions, which can influence their absorption, distribution, and activity. This compound is utilized as a model compound to investigate the coordination chemistry of fluoroquinolones with various metal ions, such as magnesium (Mg²⁺) and calcium (Ca²⁺). These studies are fundamental to understanding the structure-activity relationships and the potential impact of divalent cations on the compound's behavior in biological research systems. While the general use of this compound in such studies is noted, specific thermodynamic or structural data from these complexation studies are not widely available in the public domain.
Enzyme Inhibition Profiling (beyond primary topoisomerase targets)
While the primary targets of this compound are bacterial topoisomerases, some research suggests potential off-target effects. One source indicates that it may function as a potent inhibitor of human kinases and has demonstrated promising anticancer activity in preclinical studies by inducing apoptosis in cancer cells. biosynth.com However, detailed enzyme inhibition profiles and specific kinase targets have not been publicly documented. Further research is needed to elucidate the full spectrum of its enzyme inhibitory activities beyond its established antibacterial mechanism.
Novel Formulation Development for In Vitro Controlled Release Studies in Research Settings
The development of novel formulations for this compound is an area of interest for its potential application in research settings requiring controlled or sustained release. While specific studies on controlled-release formulations of this compound are not available, research on its parent compound, moxifloxacin, provides a basis for potential future work. For example, moxifloxacin has been incorporated into various drug delivery systems, such as in situ forming gels and polymeric nanoparticles, to achieve prolonged release for localized applications. nih.govresearchgate.net These formulation strategies could theoretically be adapted for this compound to facilitate in vitro studies on sustained drug exposure and its effects on bacterial cultures or other biological systems.
Design and Evaluation of In Situ Gels for Prolonged In Vitro Release Kinetics
While specific research on this compound in in-situ gelling systems is not extensively documented, studies on its parent compound, Moxifloxacin Hydrochloride, provide a robust framework for this application. The primary goal is to formulate a drug delivery system that is a liquid at room temperature but transforms into a gel at physiological conditions, thereby providing sustained drug release directly at the target site. nih.gov
Researchers have engineered these "smart" gels using various stimuli-responsive polymers. These include:
Temperature-sensitive polymers: Poloxamer 407 is a common choice, which transitions from a sol (liquid) to a gel state as the temperature increases to that of the body. nih.govnih.gov
Ion-sensitive polymers: Gellan gum and sodium alginate are used to create gels that form in the presence of cations found in physiological fluids like saliva or tear fluid. nih.govnih.govresearchgate.net
pH-sensitive polymers: Polymers like Carbopol 934P can trigger gelation in response to changes in pH to match that of the application site. nih.gov
The in vitro release kinetics of these formulations are typically evaluated using a Franz-diffusion cell. nih.gov This apparatus allows researchers to simulate physiological conditions and measure the rate of drug diffusion from the gel through a membrane into a receptor fluid, such as simulated salivary fluid (pH 6.8). nih.gov Studies on moxifloxacin hydrochloride gels have shown that drug release can be prolonged for 7 to 12 hours. nih.govnih.gov The release mechanism often follows zero-order kinetics, which signifies a controlled and constant drug delivery rate over time. nih.govnih.gov An optimized formulation highlighted in one study contained 19.072% w/v Poloxamer 407 and 0.245% w/v gellan gum. nih.gov
Table 1: In Vitro Performance of Moxifloxacin Hydrochloride In Situ Gels This table summarizes findings from studies on Moxifloxacin Hydrochloride, the parent compound.
| Polymer System | Stimulus | Key In Vitro Findings | Release Kinetics Model | Reference |
| Poloxamer 407 & Gellan Gum | Temperature & Ion | Prolonged drug release from 7-12 hours. | Zero-order | nih.govnih.gov |
| Carbopol 934P | pH | Polymer concentration influenced gelling time and drug discharge. | Dependent on polymer used | nih.gov |
| Sodium Alginate & HPMC | Ion | Retarded drug release with increased polymer viscosity. | Diffusion and polymer relaxation | researchgate.net |
| Nitrocellulose in NMP/DMSO | Solvent Exchange | Prolonged drug release over two weeks. | Fickian diffusion | mdpi.com |
Development of Polymeric Nanoparticles for In Vitro Drug Release Control
The development of polymeric nanoparticles is a key strategy for controlling the in vitro release of therapeutic agents. As with in situ gels, detailed studies on this compound are limited, but research on Moxifloxacin Hydrochloride provides significant insights. The encapsulation of the drug within a polymer matrix can protect it from degradation and modulate its release profile. researchgate.netmdpi.com
A prominent polymer used in these formulations is Eudragit®RS 100, a cationic polymer. researchgate.net Nanoparticles formulated with this polymer are evaluated for several key parameters:
Particle Size and Zeta Potential: Studies show that Eudragit®RS 100 nanoparticles can be produced with a positive surface charge, with zeta potential values reported as high as 80.40 ± 0.92 mV. researchgate.net Values above 30 mV are generally considered to indicate good physical stability in suspension, as the surface charge prevents particle aggregation. researchgate.net
Encapsulation Efficiency (EE%): This metric indicates how much of the drug is successfully loaded into the nanoparticles.
In Vitro Drug Release: Release is typically tested using a dialysis bag method in a phosphate-buffered saline (PBS) solution at pH 7.4. researchgate.net Research has demonstrated that Eudragit®RS 100 nanoparticles can extend the drug release, with one formulation showing sustained release three times longer than the control. researchgate.net
Another approach involves fabricating electrospun nonwoven nanofibrous mats using polymers like Eudragit L-100. nih.gov These mats, containing Moxifloxacin Hydrochloride, have demonstrated pH-dependent release profiles, with a burst release (around 30 seconds) at pH 6.8 and slower release at a more acidic pH of 1.2. nih.gov
Table 2: Characteristics of Moxifloxacin-Loaded Polymeric Nanoparticles This table is based on research conducted on the parent compound, Moxifloxacin Hydrochloride.
| Polymer | Formulation Method | Particle Size (nm) | Zeta Potential (mV) | Key In Vitro Release Finding | Reference |
| Eudragit®RS 100 | Spray-drying | Not specified | +53.90 to +80.40 | Extended drug release 3-fold compared to control. | researchgate.net |
| Eudragit L-100 | Electrospinning | 200-600 | Not specified | pH-dependent burst release at pH 6.8 within 30 seconds. | nih.gov |
| PLGA | Emulsion-solvent evaporation | ~145 | -21.8 | Release governed by diffusion and polymer matrix relaxation. | mdpi.com |
Exploration of Other Biological Activities in Non-Infectious Cellular Models
In Vitro Evaluation of Potential Anti-cancer Activity in Cellular Assays
This compound has demonstrated potential as an anti-cancer agent in preclinical research, where it has been shown to inhibit the growth of tumor cells and trigger apoptosis. biosynth.com While this specific derivative is noted for its promise, detailed mechanistic studies have often utilized the parent compound, moxifloxacin, to probe these effects in various cancer cell lines.
One significant study investigated the effects of moxifloxacin (MFLX) on the MDA-MB-231 human triple-negative breast cancer cell line. nih.gov The key findings include:
Inhibition of Cell Viability: MFLX led to a statistically significant decrease in the viability of MDA-MB-231 cells. nih.gov
Induction of Apoptosis: The compound was found to induce apoptosis through the intrinsic, or mitochondrial, signaling pathway. nih.gov
Cell Cycle Arrest: Cytometric analysis revealed that moxifloxacin disrupted the cell cycle. At a concentration of 0.5 mM, it caused an arrest in the G2/M phase, while a 1.0 mM concentration led to an arrest in the S phase. nih.gov
Further research has explored the anti-tumor activity of moxifloxacin-copper complexes against a panel of human breast cancer cell lines, including hormone-dependent (MCF-7, T47D) and hormone-independent (MDA-MB-231, BT-20) types. nih.gov Interestingly, the parent moxifloxacin compound alone did not show inhibitory activity in this study, but its copper conjugates exerted significant growth-inhibitory and apoptosis-inducing effects, suggesting that complexing the molecule with metal ions can enhance its anti-cancer properties. nih.gov
Table 3: In Vitro Anti-Cancer Effects of Moxifloxacin on MDA-MB-231 Cells
| Treatment | Effect on Cell Cycle (24h) | Impact on Cell Viability | Apoptosis Induction | Reference |
| Moxifloxacin (0.5 mM) | G2/M phase arrest (increased from 16% to 22%) | Significant decrease | Induced via intrinsic pathway | nih.gov |
| Moxifloxacin (1.0 mM) | S phase arrest (increased from 19% to 31%) | Significant decrease | Induced via intrinsic pathway | nih.gov |
Investigations into Other Cellular Pathways and Targets in Model Systems
Beyond its well-established antibacterial mechanism of inhibiting bacterial DNA gyrase and topoisomerase IV, investigations into moxifloxacin have revealed interactions with key cellular pathways in non-infectious, human cell models. nih.gov These findings suggest that its biological activity extends beyond its antimicrobial function and could be relevant to its observed anti-cancer effects.
In silico and in vitro studies using the MDA-MB-231 breast cancer cell line have identified potential molecular targets for moxifloxacin:
Mcl-1 (Myeloid cell leukemia 1): Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family that promotes cell survival. nih.gov Research indicates that moxifloxacin has the ability to form complexes with Mcl-1. This interaction could disrupt the protein's pro-survival function, providing a potential mechanism for the drug's ability to induce apoptosis. nih.gov
MITF (Microphthalmia-associated transcription factor): MITF is a transcription factor that plays a role in activating genes involved in cell proliferation and DNA repair. nih.gov Experiments demonstrated that treating MDA-MB-231 cells with 1.0 mM of moxifloxacin for 12 hours resulted in a significant (approximately 30%) decrease in the expression of the MITF protein. nih.gov This suggests that moxifloxacin can interfere with signaling pathways that control cancer cell growth.
These findings provide the first evidence that the effects of moxifloxacin on cancer cells, such as growth inhibition and apoptosis, may be directly related to its ability to interact with and modulate the expression of key proteins like Mcl-1 and MITF. nih.gov
Table 4: Identified Non-Infectious Cellular Targets of Moxifloxacin
| Cellular Target | Protein Function | Observed Effect of Moxifloxacin | Model System | Reference |
| Mcl-1 | Anti-apoptotic protein | Forms complexes with the protein, potentially inhibiting its function. | MDA-MB-231 breast cancer cells | nih.gov |
| MITF | Transcription factor (proliferation, DNA repair) | Significantly decreased protein expression after 12-hour treatment. | MDA-MB-231 breast cancer cells | nih.gov |
Future Directions and Emerging Research Avenues for N Methyl Moxifloxacin Hydrochloride
Development of N-Methyl Moxifloxacin (B1663623) Hydrochloride as a Chemical Probe for Novel Biological Targets
The structural divergence between moxifloxacin and its N-methylated counterpart provides a compelling basis for its development as a chemical probe. While moxifloxacin's primary targets are bacterial DNA gyrase and topoisomerase IV, the N-methyl group could alter the compound's binding affinity and specificity, potentially unveiling novel biological interactions. drugbank.com
Future research could focus on leveraging N-Methyl Moxifloxacin Hydrochloride to:
Investigate Off-Target Effects: Fluoroquinolones are known to have off-target effects in human cells. This compound could be used as a tool to probe these interactions. Preclinical studies have suggested it may act as a potent inhibitor of human kinases, indicating a potential role in cancer research. biosynth.com By comparing its cellular activity profile to that of moxifloxacin, researchers could isolate and characterize specific pathways affected by the N-methyl modification.
Explore Resistance Mechanisms: The methylation might influence how the molecule is recognized and handled by bacterial efflux pumps, a common mechanism for antibiotic resistance. Using this compound in comparative studies could help elucidate the specific structural features that govern susceptibility to these resistance mechanisms.
Serve as a Model Compound: Its utility has been noted as a model compound for studying the interactions between fluoroquinolones and metal ions, which is crucial for understanding their mechanism of action and pharmacokinetic properties.
Integration of Advanced Omics Technologies in Mechanistic Studies
Advanced omics technologies—such as proteomics, metabolomics, and transcriptomics—offer a holistic view of cellular responses to chemical compounds. researchgate.netresearchgate.net While these have been applied to parent fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin, revealing mitochondrial toxicity as an off-target effect, this compound remains largely unstudied in this context. nih.gov
Prospective omics-based research could include:
Chemo-proteomic Profiling: Employing techniques like thermal proteome profiling with this compound could identify its direct protein targets in human and bacterial cells. This could confirm or expand upon the finding of it being a kinase inhibitor and reveal other unforeseen interactions. nih.gov
Metabolomic Analysis: By analyzing the changes in the cellular metabolome upon exposure to this compound, researchers can map the metabolic pathways it disrupts. This would be particularly valuable for understanding its potential mitochondrial toxicity in comparison to moxifloxacin.
Transcriptomic Studies: Investigating how this compound alters gene expression can provide insights into the cellular stress responses it induces and its broader mechanism of action beyond direct enzyme inhibition.
Advancements in Computational Drug Design and Virtual Screening for Derivative Discovery
Computational chemistry and virtual screening are powerful tools for accelerating drug discovery by predicting molecular interactions and properties. nih.govyoutube.com this compound can serve as a unique starting scaffold for the in silico design of new chemical entities.
Future computational research could involve:
Scaffold-Based Drug Design: Using the this compound structure as a foundation, new derivatives can be designed with targeted modifications. The N-methyl group itself can be a point of diversification to alter properties like solubility, cell permeability, or target-binding kinetics.
Virtual Screening Campaigns: Libraries of virtual compounds derived from this scaffold can be screened against various biological targets, including bacterial topoisomerases, human kinases, and other proteins identified through omics studies. researchgate.net This approach could identify derivatives with enhanced potency against resistant bacteria or novel activities, such as anticancer properties. researchgate.netnih.gov
Below is a conceptual table illustrating how computational approaches could guide the discovery of derivatives.
| Derivative Modification (Hypothetical) | Target Property | Computational Method | Predicted Outcome |
| Replacement of N-methyl with larger alkyl groups | Increased Lipophilicity | Molecular Dynamics (MD) Simulation | Enhanced membrane penetration |
| Bioisosteric replacement of the carboxylic acid | Altered Target Binding | Quantum Mechanics/Molecular Mechanics (QM/MM) | Modified interaction with DNA gyrase active site |
| Addition of functional groups to the pyrrolopyridine ring | Novel Target Interaction | Pharmacophore Modeling & Virtual Screening | Potential binding to human kinase targets |
Exploration of this compound in Materials Science or Other Non-Biological Applications
While the primary focus for fluoroquinolones is biological, their intrinsic chemical properties suggest potential in other fields. For instance, the parent compound moxifloxacin has been incorporated into nitrocellulose-based gels for localized drug delivery, a concept at the intersection of materials science and pharmaceuticals. nih.gov
Although direct research is currently absent, future exploration could investigate:
Functional Polymers: The ability of the quinolone core to interact with metal ions could be exploited. This compound could potentially be incorporated into polymers to create materials that change properties in response to specific ions, acting as sensors.
Coordination Chemistry: The specific stereochemistry and electronic profile of this compound could lead to the formation of unique metal complexes with interesting catalytic or photophysical properties.
Surface Coatings: The compound could be investigated for its ability to form antimicrobial or functional coatings on medical devices or other surfaces, leveraging the known antibacterial nature of its parent class.
This remains a highly speculative but potentially innovative area of research.
Continued Role in Reference Standard Development and Pharmaceutical Quality Control Research
The most established and critical role of this compound is as a pharmaceutical reference standard. sigmaaldrich.com It is classified as a key process-related impurity in the synthesis of moxifloxacin. nih.govgoogle.com Regulatory bodies require that drug manufacturers identify and control such impurities to ensure the safety and efficacy of the final pharmaceutical product. veeprho.com
The ongoing importance of this compound in this domain involves:
Analytical Method Validation: It is an indispensable tool for the development and validation of sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC), used to detect and quantify impurities in batches of moxifloxacin. magtech.com.cnclearsynth.comresearchgate.net
Quality Control (QC): As a certified reference material, it is used in routine QC testing of moxifloxacin bulk drug and finished products to ensure they meet the stringent purity requirements set by pharmacopeias. sigmaaldrich.comsynzeal.com
Synthesis and Characterization: Research continues into optimizing the synthesis of this compound itself to ensure a reliable and pure supply for its use as a reference standard. magtech.com.cngoogle.com Its characterization via methods like NMR and Mass Spectrometry is crucial for its qualification. magtech.com.cnnih.gov
The table below summarizes the key identification data for this compound as a reference compound.
| Identifier | Value | Reference(s) |
| Chemical Name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-1-methyl-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid hydrochloride | allmpus.com |
| CAS Number | 1350716-67-4 (HCl Salt) | clearsynth.comlgcstandards.com |
| Molecular Formula | C₂₂H₂₇ClFN₃O₄ | allmpus.comlgcstandards.com |
| Molecular Weight | 451.92 g/mol | allmpus.com |
Q & A
Q. What is the molecular mechanism of N-Methyl Moxifloxacin Hydrochloride in bacterial cells?
this compound inhibits bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes critical for DNA replication and repair. This dual inhibition introduces double-strand DNA breaks, disrupting replication and transcription, ultimately leading to bacterial cell death .
Q. How is the purity of this compound validated in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) is the standard method for purity validation. For example, a validated HPLC method uses a phenyl column (e.g., Inertsil L11) with a retention time of ~14 minutes for moxifloxacin, ensuring separation from related substances and impurities .
Q. What spectroscopic techniques are used to confirm the identity and purity of this compound?
Fourier-transform infrared spectroscopy (FTIR) compares sample spectra with reference standards to confirm functional groups and purity. UV-Vis spectrophotometry (e.g., ratio spectra derivative method) quantifies the compound in formulations, with linearity up to 20 µg/mL (R² ≥ 0.99) .
Q. How are clinical efficacy studies for this compound designed?
Randomized, double-blind trials compare the drug against established antibiotics (e.g., clarithromycin). Efficacy endpoints include clinical success rates at follow-up intervals (e.g., Day 5–7 and 21–28 post-treatment), with pathogen-specific analyses (e.g., Streptococcus pneumoniae: 94% success rate) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro MIC data and in vivo efficacy for this compound?
Discrepancies may arise due to pharmacokinetic variability or host-pathogen interactions. Methodological solutions include:
Q. What advanced chromatographic methods enable simultaneous quantification of this compound with corticosteroids?
High-performance thin-layer chromatography (HPTLC) and reverse-phase HPLC are validated for ophthalmic formulations. For example, an HPTLC method uses silica gel plates and a mobile phase of methanol:ammonia (9:1), achieving resolution (Rf 0.45 for moxifloxacin) with ICH-compliant precision (RSD < 2%) .
Q. How are genotoxic impurities (e.g., nitrosamines) detected in this compound?
Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) quantifies nitrosamines (e.g., NPYR, NDBA) at trace levels (0.1–100 ng/mL). Validation parameters include intra-assay accuracy (93.1–114.1%) and RSD ≤ 4.6% .
Q. What experimental challenges arise in studying bacterial resistance to fluoroquinolones like this compound?
Key challenges include:
Q. How is the stability of this compound assessed under varying physicochemical conditions?
Stability-indicating HPLC methods evaluate degradation products under stress (e.g., heat, pH extremes). For example, forced degradation studies in acidic conditions (0.1N HCl) show ≤5% degradation, confirming method robustness .
Q. What strategies optimize the solubility and bioavailability of this compound in preclinical models?
Co-solvency with surfactants (e.g., sodium dodecyl sulfate) enhances solubility. Phase separation studies in aqueous-alcoholic media (e.g., ethanol) optimize micelle formation, improving drug delivery .
Methodological Guidance
Q. How to validate analytical methods for this compound per ICH guidelines?
Validation includes:
Q. What in vitro models are suitable for studying this compound’s activity against atypical pathogens?
Cell culture models (e.g., human macrophages infected with Chlamydophila pneumoniae) assess intracellular efficacy. Pathogen-specific success rates (93% for C. pneumoniae) guide dose optimization .
Q. How to design animal studies for this compound in ethically restricted infections (e.g., pneumonic plague)?
Use African Green Monkey (AGM) models under blinded, placebo-controlled protocols. Efficacy endpoints include survival rates and bacterial load reduction, supported by human pharmacokinetic extrapolation .
Data Interpretation and Contradictions
Q. How to address conflicting clinical success rates between this compound and comparator drugs?
Statistical analysis of 95% confidence intervals (e.g., moxifloxacin vs. amoxicillin/clavulanate: 2.9–13.2% difference) clarifies significance. Subgroup analyses by pathogen (e.g., Mycoplasma pneumoniae: 96% success) resolve apparent contradictions .
Q. Why do MIC values vary across anaerobic bacterial strains, and how to standardize testing?
Strain-specific enzyme affinity (e.g., Bacteroides thetaiotaomicron MIC 1–4 µg/mL vs. Eubacterium lentum MIC 0.125–0.5 µg/mL) necessitates standardized protocols (e.g., CLSI guidelines) and replicate testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
